Cas no 99683-30-4 (Diethyl 2-oxohexane-1,6-dicarboxylate)

Diethyl 2-oxohexane-1,6-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-oxohexane-1,6-dicarboxylate
- diethyl 2-oxohexanedioate
- 2-oxo-adipic acid diethyl ester
- 2-Oxo-adipinsaeure-diaethylester
- diethyl 2-oxohexandioate
- Hexanedioic acid,2-oxo-,diethyl ester
- 99683-30-4
- AKOS016017129
- DTXSID10448838
- MFCD01319629
- Hexanedioic acid, 2-oxo-, diethyl ester
- SCHEMBL15842189
-
- MDL: MFCD01319629
- インチ: InChI=1S/C10H16O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h3-7H2,1-2H3
- InChIKey: LRSVGRBPVQKHQT-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCCC(=O)C(=O)OCC
計算された属性
- 精确分子量: 216.10000
- 同位素质量: 216.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 9
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- XLogP3: 0.8
じっけんとくせい
- PSA: 69.67000
- LogP: 0.85200
Diethyl 2-oxohexane-1,6-dicarboxylate Security Information
Diethyl 2-oxohexane-1,6-dicarboxylate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diethyl 2-oxohexane-1,6-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D066045-250mg |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 250mg |
$ 755.00 | 2022-06-06 | ||
abcr | AB360878-2 g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 2g |
€1118.50 | 2023-04-26 | |
abcr | AB360878-2g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 2g |
€1118.50 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657783-1g |
Diethyl 3-oxooctanedioate |
99683-30-4 | 98% | 1g |
¥3801.00 | 2024-04-23 | |
abcr | AB360878-5g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 5g |
€2464.20 | 2025-02-15 | |
Ambeed | A250920-1g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 95+% | 1g |
$345.0 | 2024-04-16 | |
A2B Chem LLC | AC69398-2g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 97% | 2g |
$775.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657783-5g |
Diethyl 3-oxooctanedioate |
99683-30-4 | 98% | 5g |
¥14434.00 | 2024-04-23 | |
abcr | AB360878-1g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 1g |
€709.00 | 2025-02-15 | |
A2B Chem LLC | AC69398-5g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 97% | 5g |
$1725.00 | 2024-07-18 |
Diethyl 2-oxohexane-1,6-dicarboxylate 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
6. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Diethyl 2-oxohexane-1,6-dicarboxylateに関する追加情報
Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4): A Versatile Ester Compound in Modern Chemistry
Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4) is a specialized organic compound that has garnered significant attention in synthetic chemistry due to its unique structural features and broad utility. As a diester derivative of adipic acid with a ketone functionality at the 2-position, this compound serves as a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. The growing demand for sustainable chemical intermediates in green chemistry applications has further amplified interest in this molecule.
The molecular structure of Diethyl 2-oxohexane-1,6-dicarboxylate combines two ester groups (-COOEt) at the terminal positions with a central ketone (=O) group, creating multiple reactive sites for chemical transformations. This multifunctional character makes it particularly useful in heterocyclic synthesis, where researchers frequently employ it as a precursor for pyrrolidines, piperidines, and other nitrogen-containing ring systems. Recent studies in medicinal chemistry highlight its role in developing novel drug candidates, especially in neurological and metabolic disorder treatments.
From a synthetic methodology perspective, CAS 99683-30-4 demonstrates remarkable versatility. Chemists utilize its active methylene group (between the two carbonyl functions) for Knoevenagel condensations, Michael additions, and other carbon-carbon bond forming reactions. The compound's compatibility with various catalytic systems, including organocatalysts and transition metal complexes, aligns perfectly with current trends toward atom-efficient synthesis and reduced environmental impact. These attributes contribute to its popularity in academic research and industrial applications alike.
The physical properties of Diethyl 2-oxohexane-1,6-dicarboxylate include its characteristic as a colorless to pale yellow liquid at room temperature, with moderate viscosity and a faint ester-like odor. Its solubility profile shows excellent miscibility with common organic solvents like ethanol, acetone, and ethyl acetate, while being practically insoluble in water. These physicochemical characteristics make it convenient for various laboratory procedures and industrial-scale reactions.
In the context of current chemical research trends, this compound finds particular relevance in the development of bioactive molecules and functional materials. The pharmaceutical industry values its scaffold for creating chiral intermediates used in asymmetric synthesis, while materials scientists explore its potential in polymer modifications and smart material design. The compound's adaptability to flow chemistry conditions further enhances its appeal for continuous manufacturing processes.
Quality specifications for Diethyl 2-oxohexane-1,6-dicarboxylate typically include purity assessments by GC or HPLC (generally ≥97%), along with moisture content and residual solvent analyses. Advanced purification techniques like molecular distillation can achieve even higher purity grades for sensitive applications. Proper storage recommendations suggest keeping the material in tightly sealed containers under inert atmosphere at temperatures below 30°C to maintain stability over extended periods.
The safety profile of CAS 99683-30-4 requires standard laboratory precautions—adequate ventilation, chemical-resistant gloves, and eye protection. While not classified as highly hazardous, its ester groups may cause mild irritation upon prolonged exposure. Modern green chemistry initiatives encourage the development of more sustainable production methods for such intermediates, reducing energy consumption and waste generation during synthesis.
Market dynamics for Diethyl 2-oxohexane-1,6-dicarboxylate reflect increasing demand from the fine chemicals sector, particularly in regions with strong pharmaceutical and specialty materials industries. Suppliers typically offer the compound in various packaging options ranging from laboratory-scale quantities (100g, 500g) to bulk industrial drums (25kg, 200kg). The growing emphasis on custom synthesis services has also created opportunities for tailored derivatives and analogs based on this core structure.
Analytical characterization of Diethyl 2-oxohexane-1,6-dicarboxylate employs standard techniques including NMR spectroscopy (showing characteristic peaks for ethyl groups and carbonyl carbons), mass spectrometry (for molecular weight confirmation), and infrared spectroscopy (displaying strong C=O stretching vibrations). These methods ensure batch-to-batch consistency and verify structural integrity for critical applications.
Future research directions involving CAS 99683-30-4 may explore its potential in biocatalytic transformations, where enzymes could selectively modify specific functional groups. The compound's relevance in drug discovery pipelines continues to grow as medicinal chemists seek novel scaffolds with improved pharmacokinetic properties. Additionally, its application in material science innovations, particularly for biodegradable polymers and specialty coatings, represents an exciting frontier for development.
For researchers working with Diethyl 2-oxohexane-1,6-dicarboxylate, proper handling procedures include working in well-ventilated areas and avoiding contact with strong oxidizers. While the compound exhibits good thermal stability under normal conditions, standard precautions for chemical storage and handling should always be followed. Material Safety Data Sheets (MSDS) provide comprehensive guidance for safe laboratory practices with this chemical intermediate.
The regulatory status of 99683-30-4 varies by jurisdiction but generally falls under standard chemical regulations rather than specialized controls. Manufacturers and distributors typically provide necessary documentation including certificates of analysis, safety data sheets, and transportation classifications. As with all chemical substances, users should verify current regulatory compliance requirements specific to their geographic location and application.
In conclusion, Diethyl 2-oxohexane-1,6-dicarboxylate stands as a remarkably versatile synthetic intermediate with growing importance across multiple chemistry-driven industries. Its balanced reactivity profile, combined with increasing demand for specialty chemicals in advanced applications, ensures its continued relevance in both academic and industrial settings. As synthetic methodologies evolve toward more sustainable practices, this compound's role in green chemistry initiatives will likely expand further, solidifying its position as a valuable tool for chemical innovation.
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